molecular formula C26H30ClFN2O2 B11461371 4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B11461371
M. Wt: 457.0 g/mol
InChI Key: NUYWYKLBPRCKLV-UHFFFAOYSA-N
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Description

4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structural features, including a butylcyclohexane moiety, a chloro substituent, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Butylcyclohexanecarbonyl Intermediate: This step involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride.

    Introduction of the Fluorophenyl Group: The next step involves the Friedel-Crafts acylation of the butylcyclohexanecarbonyl intermediate with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization to Form the Benzodiazepine Core: The final step involves the cyclization of the intermediate with 2-amino-5-chlorobenzophenone under acidic conditions to form the desired benzodiazepine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Scientific Research Applications

4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a model compound in the study of benzodiazepine synthesis and reactivity.

    Biology: Investigated for its potential effects on neurotransmitter receptors and ion channels.

    Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and hypnotic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(4-Butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of the butylcyclohexane moiety and the combination of chloro and fluoro substituents may influence its binding affinity and selectivity for the GABA receptor.

Properties

Molecular Formula

C26H30ClFN2O2

Molecular Weight

457.0 g/mol

IUPAC Name

4-(4-butylcyclohexanecarbonyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C26H30ClFN2O2/c1-2-3-4-17-5-7-19(8-6-17)26(32)30-16-24(31)29-23-14-11-20(27)15-22(23)25(30)18-9-12-21(28)13-10-18/h9-15,17,19,25H,2-8,16H2,1H3,(H,29,31)

InChI Key

NUYWYKLBPRCKLV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl

Origin of Product

United States

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